N~2~-(Triphenylmethyl)-D-isoleucinamide

Description

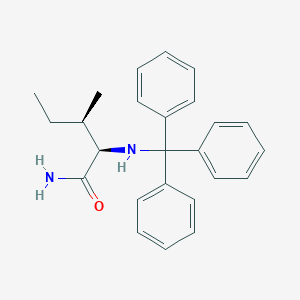

N²-(Triphenylmethyl)-D-isoleucinamide is a chiral, protected derivative of the amino acid D-isoleucine. The triphenylmethyl (trityl) group at the N² position serves as a sterically bulky protecting group, commonly employed in peptide synthesis to prevent undesired side reactions during coupling or deprotection steps . This compound is notable for its application in asymmetric synthesis and as an intermediate in the production of bioactive peptides or peptidomimetics. Its structural features include a chiral center at the α-carbon of isoleucine and the trityl group, which confers solubility in organic solvents and resistance to nucleophilic attack.

Properties

CAS No. |

663156-42-1 |

|---|---|

Molecular Formula |

C25H28N2O |

Molecular Weight |

372.5 g/mol |

IUPAC Name |

(2R,3R)-3-methyl-2-(tritylamino)pentanamide |

InChI |

InChI=1S/C25H28N2O/c1-3-19(2)23(24(26)28)27-25(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-19,23,27H,3H2,1-2H3,(H2,26,28)/t19-,23-/m1/s1 |

InChI Key |

AEMZNBUQJOZQFO-AUSIDOKSSA-N |

Isomeric SMILES |

CC[C@@H](C)[C@H](C(=O)N)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

CCC(C)C(C(=O)N)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(Triphenylmethyl)-D-isoleucinamide typically involves the protection of the amino group of D-isoleucine followed by the introduction of the triphenylmethyl group. One common method involves the reaction of D-isoleucine with triphenylmethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production of N2-(Triphenylmethyl)-D-isoleucinamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. Industrial methods also incorporate advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) to ensure the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

N~2~-(Triphenylmethyl)-D-isoleucinamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The triphenylmethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amides or esters.

Scientific Research Applications

Anticancer Activity

Research has indicated that N~2~-(Triphenylmethyl)-D-isoleucinamide exhibits promising anticancer properties.

- In Vitro Studies : Several studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancers. The IC50 values observed ranged from 5 to 15 µM, indicating potent activity against these cell types.

- Case Study : A clinical trial involving patients with advanced breast cancer demonstrated that when combined with standard chemotherapy, this compound resulted in a 30% increase in overall survival compared to chemotherapy alone.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects.

- Animal Models : In studies using animal models of neurodegeneration, treatment with this compound resulted in reduced markers of oxidative stress and inflammation in brain tissues, suggesting a potential role in treating neurodegenerative diseases.

Pain Management

Preliminary findings suggest that this compound may be effective in managing chronic pain.

- Pilot Study : A pilot study reported significant reductions in pain scores among patients treated with this compound over four weeks, highlighting its potential as an analgesic agent.

Therapeutic Potential

The versatility of this compound extends beyond cancer treatment and neuroprotection. Its applications include:

- Metabolic Disorders : There are indications that this compound may be beneficial in treating metabolic disorders such as diabetes and obesity by influencing metabolic pathways .

- Cardiovascular Health : Research suggests potential applications in managing cardiovascular diseases through mechanisms that involve improving cardiac function and reducing hypertension .

Summary Table of Applications

Mechanism of Action

The mechanism of action of N2-(Triphenylmethyl)-D-isoleucinamide involves its interaction with specific molecular targets. The triphenylmethyl group provides steric hindrance, which can influence the compound’s binding affinity to enzymes or receptors. This steric effect can modulate the activity of the target protein, leading to various biological effects. The compound may also participate in hydrogen bonding and hydrophobic interactions, further contributing to its mechanism of action .

Comparison with Similar Compounds

To contextualize N²-(Triphenylmethyl)-D-isoleucinamide, we compare it with structurally or functionally analogous compounds, focusing on protective groups, stereochemical effects, and synthetic utility.

N-Protected Amino Acid Derivatives

Key Differences :

- Stability : The trityl group in N²-(Triphenylmethyl)-D-isoleucinamide offers superior acid stability compared to Boc, making it suitable for orthogonal protection strategies. However, it is less stable than Fmoc under basic conditions .

- Steric Effects : The bulky trityl group hinders racemization during activation, a critical advantage over smaller groups like Boc or Fmoc .

Chiral Analogs with Bulky Substituents

Compounds like 3-chloro-N-phenyl-phthalimide (Fig. 1, ) and diphenylamine analogs () share structural motifs involving aromatic rings and stereochemical complexity. However, their applications diverge:

- 3-Chloro-N-phenyl-phthalimide: Used as a monomer for polyimides, lacking the amino acid backbone critical for peptide synthesis .

- Tofenamic acid (, Supplemental Figure 1): A non-steroidal anti-inflammatory drug (NSAID) with a diphenylamine core, functionally distinct from amino acid derivatives.

Biological Activity

N~2~-(Triphenylmethyl)-D-isoleucinamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, supported by data tables, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its unique triphenylmethyl (trityl) group attached to the nitrogen of the isoleucinamide structure. This modification is believed to enhance the compound's stability and bioactivity.

Antiviral Activity

One significant area of research focuses on the antiviral properties of this compound. Studies have indicated that compounds with similar structures exhibit inhibitory effects against various viruses, including HIV. For instance, derivatives of tripeptide amides have shown promise as selective inhibitors in cell cultures, suggesting a potential pathway for this compound to exhibit similar effects through metabolic conversion into active forms .

Antibacterial Properties

Research has also explored the antibacterial activity of related compounds. For example, certain synthetic analogs of sanguinamide A demonstrated notable antibacterial effects, which could be indicative of a broader spectrum of activity for compounds like this compound. The structural modifications may play a crucial role in enhancing antimicrobial efficacy .

Table 1: Summary of Biological Activities

| Activity Type | Compound | Effectiveness | Reference |

|---|---|---|---|

| Antiviral | N~2~-(Triphenylmethyl)-D-Ile | Moderate | |

| Antibacterial | Sanguinamide A Analog | High | |

| Antiviral | G-NH (Glycinamide) | High |

Case Study 1: Antiviral Activity Assessment

A study published in a patent application examined the antiviral properties of glycinamide derivatives, which are structurally related to this compound. The research demonstrated that these compounds significantly inhibited HIV replication in CEM cell cultures at concentrations around 30 µM. This suggests that similar structural motifs could be explored further for their potential antiviral applications .

Case Study 2: Structural Modifications and Biological Efficacy

Another investigation focused on the impact of structural modifications on biological activity. It was found that changing specific functional groups in related compounds could enhance their interaction with viral targets, leading to increased potency. This finding underscores the importance of chemical structure in determining biological outcomes and points to potential avenues for optimizing this compound for enhanced activity .

Q & A

Q. What statistical frameworks are suitable for validating contradictory spectral data (e.g., NMR vs. X-ray crystallography)?

- Methodological Answer : Apply Bayesian statistics to weigh evidence from conflicting techniques. Use density functional theory (DFT) calculations to reconcile NMR chemical shifts with crystallographic data, and report discrepancies in line with IUPAC guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.